Potassium (2,4-difluorobenzyl)trifluoroborate
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Overview
Description
Potassium (2,4-difluorobenzyl)trifluoroborate is an organoboron compound with the molecular formula C7H5BF5K. It is a solid compound that is typically used in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,4-difluorobenzyl)trifluoroborate can be synthesized through the reaction of 2,4-difluorobenzyl bromide with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more controlled environments to ensure purity and yield. The compound is often purified through crystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,4-difluorobenzyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is also involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate. The reaction conditions typically involve solvents such as DMF and temperatures around 80-100°C.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
Potassium (2,4-difluorobenzyl)trifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (2,4-difluorobenzyl)trifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronate complex .
Comparison with Similar Compounds
Potassium (2,4-difluorobenzyl)trifluoroborate can be compared with other organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. These compounds share similar stability and reactivity but differ in their specific applications and the types of products they form .
Potassium phenyltrifluoroborate: Used in the synthesis of biaryl compounds.
Potassium vinyltrifluoroborate: Used in the synthesis of alkenes and polymers.
This compound is unique due to its specific reactivity with 2,4-difluorobenzyl groups, making it valuable in the synthesis of fluorinated organic compounds .
Properties
IUPAC Name |
potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGULLVNAILFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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